4-(5-Oxazolyl)benzylamine

Catalog No.
S3047972
CAS No.
672324-91-3
M.F
C10H10N2O
M. Wt
174.203
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(5-Oxazolyl)benzylamine

CAS Number

672324-91-3

Product Name

4-(5-Oxazolyl)benzylamine

IUPAC Name

[4-(1,3-oxazol-5-yl)phenyl]methanamine

Molecular Formula

C10H10N2O

Molecular Weight

174.203

InChI

InChI=1S/C10H10N2O/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H,5,11H2

InChI Key

KDGPGIRXRWYDQE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN)C2=CN=CO2

Solubility

not available

Application in Biochemistry

Field: Biochemical Research on Heterocyclic Compounds

Summary: 4-(5-Oxazolyl)benzylamine is utilized in biochemical research due to its oxazole ring, which is a significant structure in many biologically active molecules.

Methods: The compound is often used as a building block for synthesizing more complex molecules that can interact with various biological targets.

Results:

Application in Pharmacology

Field: Drug Discovery and Development

Summary: In pharmacology, 4-(5-Oxazolyl)benzylamine derivatives are explored for their medicinal properties, including antimicrobial and anticancer activities.

Methods: Synthesis of novel derivatives and their subsequent testing against various biological assays is a common approach.

Results: The derivatives of oxazole compounds have shown a broad spectrum of biological activities, which are promising for future drug development .

Application in Organic Synthesis

Field: Organic Chemistry

Summary: This compound is used in the synthesis of oxazole-based molecules, which are important in medicinal chemistry.

Methods: One method involves the van Leusen reaction, which uses tosylmethylisocyanides (TosMICs) to prepare oxazole-based medicinal compounds.

Results: The van Leusen synthesis has been successful in creating diverse oxazole derivatives with high yield and efficiency .

Application in Materials Science

Field: Development of New Materials

Summary: The oxazole ring of 4-(5-Oxazolyl)benzylamine is integral in designing novel materials with specific electronic or photonic properties.

Methods: It is incorporated into polymers or small molecules to alter material characteristics.

Results:

4-(5-Oxazolyl)benzylamine is an organic compound characterized by the presence of an oxazole ring attached to a benzylamine moiety. The oxazole ring consists of a five-membered heterocycle containing both nitrogen and oxygen, making this compound an interesting subject for studies in medicinal chemistry and organic synthesis. Its chemical structure can be represented as follows:

C9H10N2O\text{C}_9\text{H}_{10}\text{N}_2\text{O}

This compound is known for its potential applications in pharmaceuticals, particularly as a precursor or intermediate in the synthesis of biologically active molecules.

Due to the functional groups present in its structure. Some notable reactions include:

  • Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Condensation Reactions: The amine can react with carbonyl compounds to form imines or amides, which are essential in synthesizing more complex molecules.
  • Oxidation: The oxidation of the amine group can lead to the formation of corresponding imines or nitriles under certain conditions.

These reactions highlight the versatility of 4-(5-Oxazolyl)benzylamine in synthetic organic chemistry.

Research indicates that 4-(5-Oxazolyl)benzylamine exhibits significant biological activity, particularly as an inhibitor of specific enzymes and receptors. Its structural features allow it to interact with biological targets effectively. Some potential biological activities include:

  • Antimicrobial Properties: Compounds with similar structures have shown activity against various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest that derivatives of 4-(5-Oxazolyl)benzylamine may inhibit tumor growth through mechanisms involving apoptosis induction.
  • Neuroprotective Effects: There is emerging evidence that compounds related to 4-(5-Oxazolyl)benzylamine may protect neuronal cells from oxidative stress.

Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 4-(5-Oxazolyl)benzylamine typically involves several steps:

  • Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or aldehydes with carboxylic acids.
  • Benzylamine Formation: The benzylamine moiety can be synthesized via reductive amination or by reacting benzaldehyde with ammonia or primary amines.
  • Coupling Reaction: Finally, the oxazole and benzylamine components are coupled, often using coupling agents or catalysts to facilitate the reaction.

These methods allow for the efficient production of 4-(5-Oxazolyl)benzylamine in laboratory settings.

4-(5-Oxazolyl)benzylamine has several applications across various fields:

  • Pharmaceutical Development: It serves as a building block for synthesizing new drugs targeting specific diseases.
  • Chemical Research: Used in studies investigating the properties and reactivity of oxazole-containing compounds.
  • Material Science: Potentially applicable in creating novel materials with specific electronic or optical properties due to its unique structure.

The compound's versatility makes it valuable in both academic research and industrial applications.

Studies on 4-(5-Oxazolyl)benzylamine interactions focus on its binding affinity and selectivity toward biological targets. Techniques such as:

  • Molecular Docking: Used to predict how the compound interacts with proteins and enzymes at a molecular level.
  • In Vitro Assays: Employed to assess biological activity and determine effective concentrations for therapeutic use.

These studies help characterize the compound's pharmacological profile and guide further development efforts.

Several compounds share structural similarities with 4-(5-Oxazolyl)benzylamine, including:

  • Benzylamine: Lacks the oxazole ring; primarily used as a building block in organic synthesis.
  • 5-Methyl-oxazole-benzylamine: Contains a methyl group on the oxazole; may exhibit different reactivity and biological activity.
  • 2-Amino-oxazole derivatives: Share the oxazole core but differ in substituents; often explored for their medicinal properties.

Comparison Table

CompoundStructural FeaturesUnique Properties
4-(5-Oxazolyl)benzylamineOxazole ring + benzyl aminePotential enzyme inhibitor
BenzylamineSimple amine structureBasic building block
5-Methyl-oxazole-benzylamineMethyl-substituted oxazoleAltered reactivity
2-Amino-oxazole derivativesVarying substituents on oxazoleDiverse biological activities

The uniqueness of 4-(5-Oxazolyl)benzylamine lies in its specific combination of functional groups, which enhances its potential applications in medicinal chemistry compared to its analogs.

XLogP3

0.9

Dates

Modify: 2023-08-18

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